molecular formula C19H15N3OS B3732048 5-amino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732048
M. Wt: 333.4 g/mol
InChI Key: NIOOLOXLRVOERA-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core fused with a thiazole ring and substituted phenyl groups. The structure includes an amino group at position 5, a phenyl group at position 1, and a 4-phenylthiazole moiety at position 4 (Fig. 1).

Properties

IUPAC Name

5-imino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1-10,12,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOLOXLRVOERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected based on substitutions to the phenyl rings, heterocyclic variations, and functional group modifications.

Fluorinated Analogs

  • 5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one (CAS 885460-78-6) Structural Difference: A fluorine atom replaces a hydrogen on the thiazole-attached phenyl ring. Impact: Fluorine’s electron-withdrawing nature increases polarity and may enhance metabolic stability. The molecular weight increases slightly (C₁₉H₁₄FN₃OS; 357.40 g/mol) compared to the parent compound (C₁₉H₁₅N₃OS; 341.41 g/mol) . Conformational Analysis: Fluorine’s small size minimizes steric hindrance, preserving planarity of the thiazole-phenyl group, as seen in isostructural fluorophenyl compounds ().
  • 5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one (CAS 380470-04-2) Structural Difference: A methoxy group substitutes the 1-phenyl group. Molecular weight increases to 381.40 g/mol (C₂₀H₁₆FN₃O₂S) .

Chlorinated Analog

  • 5-Amino-4-[4-(4-chlorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one Structural Difference: Chlorine replaces fluorine on the thiazole-attached phenyl. Impact: Chlorine’s larger atomic radius and higher electronegativity may increase steric hindrance and dipole moments compared to fluorine. Molecular formula: C₂₀H₁₆ClN₃O₂S (414.88 g/mol) .

Heterocyclic Variations

  • 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one (CAS 459137-97-4) Structural Difference: Benzimidazole replaces the thiazole ring. Impact: Benzimidazole’s larger π-system and hydrogen-bonding capacity (3 H-bond donors) may enhance interactions with biological targets. Molecular weight: 308.31 g/mol (C₁₇H₁₃FN₄O) .

Alkyl Chain Modifications

  • 5-Amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Structural Difference: A 3-phenylpropyl group replaces the 1-phenyl group.

Physicochemical and Electronic Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

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